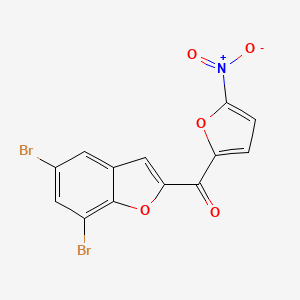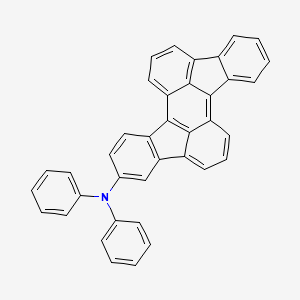
N,N-Diphenylrubicen-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenylrubicen-5-amine is an organic compound characterized by the presence of two phenyl groups attached to a rubicen-5-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenylrubicen-5-amine typically involves the reaction of rubicen-5-amine with diphenylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane, with a catalyst like palladium on carbon, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum conversion and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diphenylrubicen-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Diphenylrubicen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N,N-Diphenylrubicen-5-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
N,N-Diphenylamine: Shares structural similarities but lacks the rubicen-5-amine core.
N,N-Diphenylbenzamide: Contains a benzamide group instead of the rubicen-5-amine core.
N,N-Diphenylpyridine: Features a pyridine ring in place of the rubicen-5-amine core.
Uniqueness: N,N-Diphenylrubicen-5-amine is unique due to the presence of the rubicen-5-amine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other diphenylamine derivatives and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
922184-95-0 |
|---|---|
Fórmula molecular |
C38H23N |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
N,N-diphenylrubicen-5-amine |
InChI |
InChI=1S/C38H23N/c1-3-11-24(12-4-1)39(25-13-5-2-6-14-25)26-21-22-31-34(23-26)30-18-10-20-32-35-28-16-8-7-15-27(28)29-17-9-19-33(36(29)35)38(31)37(30)32/h1-23H |
Clave InChI |
UIOKJESMPMAHAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
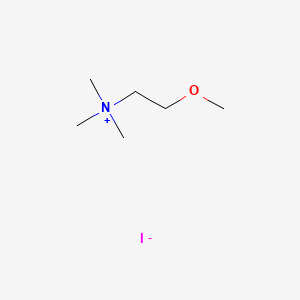
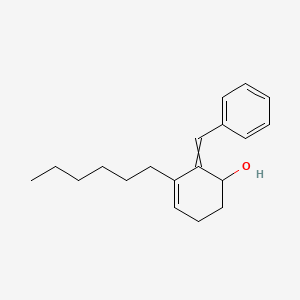

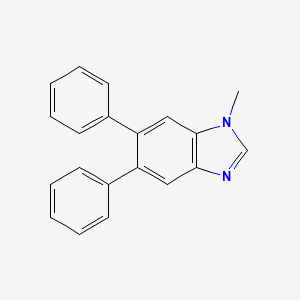
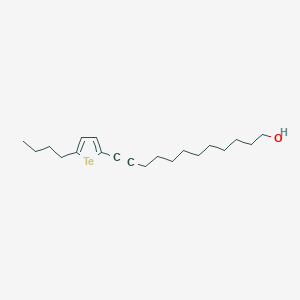

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)

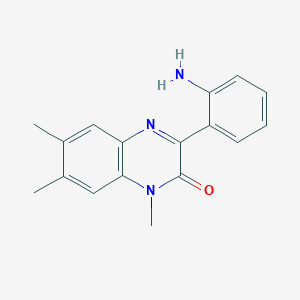
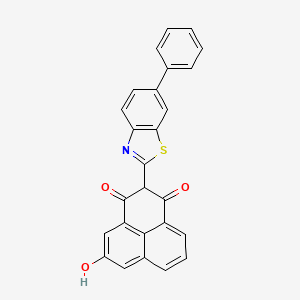
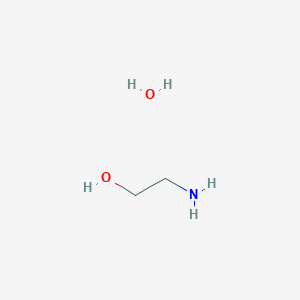
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
